molecular formula C9H10INO2 B556763 2-Iodo-l-phenylalanine CAS No. 167817-55-2

2-Iodo-l-phenylalanine

Cat. No.: B556763
CAS No.: 167817-55-2
M. Wt: 291.09 g/mol
InChI Key: BKXVGLPBXYBDDM-QMMMGPOBSA-N
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Description

2-Iodo-l-phenylalanine is an amino acid derivative where an iodine atom is substituted at the second position of the benzene ring of l-phenylalanine. This modification significantly enhances its affinity and selectivity for the L-type amino acid transporter 1 (LAT1), making it a valuable compound in various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-l-phenylalanine can be synthesized through the iodination of l-phenylalanine. The process typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure high yield and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom undergoes substitution with nucleophiles, enabling structural diversification:

ReagentProduct FormedConditionsReference
Sodium Azide (NaN₃)2-Azido-L-phenylalanineDMF, 60°C, 12 hours
Potassium Thiocyanate2-Thiocyano-L-phenylalanineEthanol, reflux
Cu⁺-assisted ExchangeRadioiodinated analogs (¹²³I/¹²⁵I)Acidic, reducing

Radioiodination via isotopic exchange achieves specific activities up to 65 GBq/mmol for diagnostic imaging .

Biological Transport and Uptake Mechanisms

2-I-Phe is actively transported into cells via L-type amino acid transporters (LAT1/LAT2), which are overexpressed in tumors .

Comparative Uptake in Tumor Models (Percentage Injected Dose/g, 60 min post-injection) :

Tumor Model2-I-Phe Uptake (%)D-Isomer Uptake (%)
R1M Rhabdomyosarcoma5.7 ± 0.45.3 ± 0.3
HT29 Colorectal4.2 ± 0.24.0 ± 0.2
EF43fgf4 Breast3.8 ± 0.13.6 ± 0.1

The D-isomer shows faster blood clearance but similar tumor uptake, making both isomers viable for SPECT imaging .

Stereochemical and Halogen Effects

  • LAT1 Affinity : 2-I-Phe exhibits 3-fold higher LAT1 binding than phenylalanine due to the iodine’s hydrophobic and steric effects .
  • Halogen Position : Affinity decreases in the order 2-I > 3-I > 4-I for LAT1, while LAT2 prefers 3-I > 4-I > 2-I .

Structural-Activity Relationship (SAR) for LAT1 Binding :

Halogen PositionRelative LAT1 Affinity
2-Iodo3.0× (vs. Phe)
3-Iodo2.5×
4-Iodo1.2×

Stability and Metabolic Profile

2-I-Phe demonstrates high in vivo stability, with <7% deiodination observed in murine models over 90 minutes . Metabolites include trace amounts of free iodide and intact tracer, with no racemization detected .

Scientific Research Applications

Radiopharmaceutical Applications

SPECT Imaging
2-Iodo-L-phenylalanine is utilized as a radiotracer in Single Photon Emission Computed Tomography (SPECT) imaging. Studies have shown that both the L- and D-isomers of 2-iodo-phenylalanine exhibit high uptake in tumor tissues, making them suitable for diagnostic imaging. In vivo studies demonstrated that 123I-2-iodo-L-phenylalanine has a favorable biodistribution profile, characterized by rapid clearance through the kidneys and significant retention in tumors compared to surrounding tissues .

Dosimetry and Tumor Retention
Research indicates that 123I-2-iodo-L-phenylalanine exhibits low radiation burden while maintaining high tumor retention rates. This property is critical for minimizing patient exposure during diagnostic procedures while ensuring effective imaging of malignant tissues . The compound's metabolic stability contributes to its effectiveness as a tumor tracer, allowing for accurate assessment of tumor characteristics over time .

Cancer Treatment Research

Targeting LAT1 Transporter
this compound has been identified as a selective substrate for the L-type amino acid transporter (LAT1), which is overexpressed in many tumors. This selectivity enhances the compound's potential for targeted cancer therapies. Studies have shown that modifications to the phenylalanine structure, such as iodination at the second position, significantly improve LAT1 affinity compared to the parent amino acid .

Therapeutic Potential
The ability of this compound to accumulate in tumors suggests its potential use not only as a diagnostic tool but also as a therapeutic agent. The compound can be used to deliver radioisotopes directly to cancer cells, potentially improving treatment efficacy while reducing systemic side effects .

Synthesis and Optimization

Improved Synthesis Techniques
Recent advancements in synthetic methodologies have enhanced the yield of this compound production. Optimized experimental designs have led to yields consistently exceeding 74%, which is crucial for large-scale applications in research and clinical settings . Techniques such as copper-assisted nucleophilic halogen exchange have been pivotal in achieving these improvements, ensuring high purity and structural integrity of the compound .

Case Studies

StudyObjectiveFindings
Evaluate biodistribution of radiolabeled compoundsHigh tumor uptake with low abdominal and brain accumulation; favorable dosimetry profile.
Compare uptake in various tumor typesDemonstrated similar uptake characteristics across multiple cancer cell lines, confirming LAT1-mediated transport.
Assess therapeutic potentialShowed promising results for dynamic planar imaging with both L- and D-isomers, indicating potential for targeted therapy.

Mechanism of Action

2-Iodo-l-phenylalanine exerts its effects primarily through its interaction with LAT1. The iodine substitution enhances its binding affinity and selectivity for LAT1, facilitating its transport across cell membranes. This property is particularly useful in targeting cancer cells, which often overexpress LAT1, allowing for selective delivery of therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 2-Iodo-l-phenylalanine stands out due to its significantly higher affinity and selectivity for LAT1 compared to its parent compound, l-phenylalanine. This makes it a more effective tool for studying LAT1-mediated transport and for developing targeted drug delivery systems .

Biological Activity

2-Iodo-L-phenylalanine (2-I-Phe) is an analog of the amino acid phenylalanine, notable for its iodine substitution at the second position of the benzene ring. This modification enhances its biological activity, particularly in the context of cancer diagnostics and treatment. This article explores the biological activity of 2-I-Phe, focusing on its interaction with L-type amino acid transporter 1 (LAT1), its potential as a diagnostic agent in imaging, and its incorporation into proteins.

Structure-Activity Relationship

LAT1 Selectivity
2-I-Phe has demonstrated improved affinity and selectivity for LAT1 compared to phenylalanine. LAT1 is crucial for transporting large neutral amino acids across cellular membranes, particularly in tumor cells where its expression is often elevated. Research indicates that while 2-I-Phe shows increased selectivity for LAT1, it has a reduced transport velocity compared to its parent compound, phenylalanine .

Table 1: LAT1 Transport Characteristics of Phenylalanine Analogs

CompoundLAT1 AffinityTransport VelocitySelectivity
L-PhenylalanineModerateHighLow
This compoundHighModerateHigh

Imaging Applications

SPECT Imaging
The compound has been evaluated as a radiopharmaceutical for single-photon emission computed tomography (SPECT) in brain tumor imaging. A study involving patients with suspected gliomas showed that 2-I-Phe uptake was significantly higher in tumor tissues compared to non-neoplastic lesions. The sensitivity and specificity for distinguishing between tumor types were reported at 86% and 100%, respectively . This specificity makes 2-I-Phe a promising agent for characterizing indeterminate brain lesions.

Case Study: Brain Tumor Imaging

In a prospective study involving 45 patients, SPECT imaging with p-[123I]iodo-L-phenylalanine demonstrated:

  • High Uptake in Tumors : Average uptake ratio in tumors was significantly higher than in non-neoplastic lesions (1.70 ± 0.36 vs. 1.14 ± 0.18).
  • Retention : Persistent retention of the compound was observed in low-grade gliomas without blood-brain barrier disruption up to 24 hours post-injection .

Protein Incorporation Studies

Genetic Encoding
Recent advancements have allowed for the site-specific incorporation of 2-I-Phe into proteins using genetically modified organisms like Escherichia coli. This technique facilitates structural studies by introducing heavy atoms into proteins without disrupting their native structures. For example, the incorporation of iodoPhe into bacteriophage T4 lysozyme did not significantly alter the protein's structural integrity, allowing researchers to utilize it in X-ray crystallography with reduced data requirements .

Pharmacokinetics and Biodistribution

In Vivo Studies
In vivo studies have shown that radiolabeled forms of 2-I-Phe are effectively transported by LAT1 in various tumor cell lines. In dynamic imaging studies with tumor-bearing mice, both 2-I-Phe and its D-isomer exhibited high and specific uptake in tumors, with renal clearance observed as a common biodistribution characteristic .

Table 2: Biodistribution Characteristics of Radiolabeled 2-I-Phe

Parameter[(123)I]-2-Iodo-L-Phenylalanine[(123)I]-2-Iodo-D-Phenylalanine
Tumor UptakeHighHigh
Renal ClearanceModerateFast
Blood ClearanceSlowFast

Properties

IUPAC Name

(2S)-2-amino-3-(2-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXVGLPBXYBDDM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167817-55-2
Record name 2-Iodo-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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